5-Bromo-2-hydrazinyl-1,3-benzothiazole

Tuberculosis drug discovery Biotin biosynthesis inhibition Fragment-based screening

Address the gap in benzothiazole hydrazone SAR: 6-substituted analogs dominate anticancer and anti-TB literature, with no 5-bromo series available. Procure the 5-Br-2-hydrazinyl-benzothiazole building block to: - Enable direct 5-Br vs. 6-Cl hydrazone comparison in M. tuberculosis H37Rv MIC assays. - Provide bromine anomalous scatterer for BioA crystallography and halogen-bond donor for IDO1 potency enhancement. - 95% purity, batch-specific QC ensures integrity for fragment-based screening and mechanochemical library synthesis.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11 g/mol
CAS No. 1092297-71-6
Cat. No. B13628438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydrazinyl-1,3-benzothiazole
CAS1092297-71-6
Molecular FormulaC7H6BrN3S
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(S2)NN
InChIInChI=1S/C7H6BrN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11)
InChIKeyXWYWJZSAHKLAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-hydrazinyl-1,3-benzothiazole: Structural and Functional Baseline


5-Bromo-2-hydrazinyl-1,3-benzothiazole (CAS 1092297-71-6, MFCD11556447) is a halogenated 2-hydrazinylbenzothiazole building block with the molecular formula C₇H₆BrN₃S and a molecular weight of 244.11 g/mol . The benzothiazole scaffold is a privileged heterocyclic core in medicinal chemistry, and the hydrazinyl (–NHNH₂) moiety at position 2 serves as a key reactive handle for condensation with aldehydes or ketones to generate hydrazone-linked derivatives [1]. The bromine substituent at position 5 of the benzothiazole ring differentiates this compound from the more extensively studied 6-substituted analogs (e.g., 6-chloro and 6-methoxy), which dominate the published anticancer and antibacterial SAR literature [2]. This specific regiochemistry creates a distinct electronic environment that can influence both the reactivity of the hydrazinyl group in downstream derivatization and the biological profile of the resulting hydrazone products.

Hydrazone-forming condensation handle
5-Br regioisomer: distinct electronic profile
Unexplored SAR vector vs. 6-substituted analogs
Batch-certified building block with NMR/HPLC

Why 5-Bromo Cannot Substitute for 6-Substituted or Unsubstituted Analogs


The position of the bromine substituent on the benzothiazole ring is not merely a trivial structural variation; it determines the regiochemistry of any downstream derivatization and the spatial orientation of pharmacophoric elements in final bioactive compounds. Published SAR campaigns on 2-hydrazone-bridged benzothiazole anticancer agents have focused almost exclusively on 6-substituted precursors (6-Cl, 6-OCH₃, 6-H), with 6-methoxy derivatives showing consistently strong antiproliferative effects (IC₅₀ = 1.3–12.8 µM across eight cancer cell lines) [2]. The 5-bromo isomer has a different electronic distribution (σₘ for Br at C5 vs. σₚ for substituents at C6), which alters the hydrazone bond formation kinetics and the final compound's interaction with biological targets. Furthermore, enzyme inhibition data on the M. tuberculosis transaminase BioA show that the unsubstituted 2-hydrazinyl-1,3-benzothiazole acts as a reversible covalent inhibitor that modifies the PLP cofactor and induces conformational remodeling in the substrate binding site [1]. Introducing a bromine at position 5 is expected to modulate this inhibitory potency through electronic and steric effects, making direct substitution with the unsubstituted parent or 6-substituted analogs an uncontrolled variable in SAR studies and lead optimization campaigns. Generic substitution would require full re-validation of synthetic protocols, analytical methods, and biological activity.

5-Br Target
Bromine at C5; unexplored electronic and steric environment for BioA, anticancer, and anti-TB hydrazone SAR.
6-Substituted Analogs
6-Cl and 6-OCH₃ dominate published hydrazone libraries; their reported IC₅₀ and MIC values cannot transfer to the 5-Br regioisomer.
5-Br Target
Defined CAS 1092297-71-6 and NMR fingerprint; regioisomeric purity is essential for reproducible SAR.
4-Br / 6-Br Isomers
Share identical molecular formula and mass; indistinguishable by MS alone, posing cross-contamination risk without authenticated QC.

Quantitative Differentiation Evidence vs. Closest Analogs


BioA Enzyme Inhibition: Conformational Remodeling and Target Engagement Potential

The unsubstituted 2-hydrazinyl-1,3-benzothiazole has been crystallographically characterized as a reversible covalent inhibitor of Mycobacterium tuberculosis transaminase BioA (PDB: 4mqp), forming a stable quinonoid adduct with the PLP cofactor. In thermal stability assays, the BioA–2-hydrazinyl-1,3-benzothiazole complex exhibited a melting temperature (Tₘ) of 67 °C, representing a measurable shift from the apo-enzyme baseline [1]. For comparison, the structurally related inhibitor 1-(1,3-benzothiazol-2-yl)methanamine (lacking the hydrazinyl group) produced a BioA complex Tₘ of 78 °C under identical conditions [2]. This 11 °C difference demonstrates that the hydrazinyl moiety directly contributes to a distinct conformational state. The unsubstituted parent compound has a reported IC₅₀ of 50.5 µM (5.05 × 10⁴ nM) against mouse IDO1 [3]; however, no BioA IC₅₀ or Kᵢ data are publicly available for either the unsubstituted or 5-bromo variant. The 5-bromo substitution is therefore positioned as a structurally distinct probe for BioA SAR expansion, with the potential to shift binding mode and potency relative to the unsubstituted parent.

BioA Thermal Shift
Cross-study comparable
ΔTₘ = –11 °C
Hydrazinyl probe drives distinct BioA conformational state vs. non-hydrazinyl comparator.
Supports BioA fragment SAR expansion
5-Br derivative uncharacterized; represents unexplored vector for modulating this interaction.
Tuberculosis drug discovery Biotin biosynthesis inhibition Fragment-based screening

Anticancer Hydrazone SAR: Unoccupied 5-Bromo Regioisomer Space

In a 2025 mechanochemical synthesis and biological profiling study, 2-hydrazone-bridged benzothiazole derivatives 19–52 were generated from 2-hydrazinylbenzothiazole precursors 4–6 (6-H, 6-Cl, and 6-OCH₃, respectively) and evaluated against eight human cancer cell lines [1]. The 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative 38 exhibited the most potent activity: Capan-1 pancreatic adenocarcinoma IC₅₀ = 0.6 µM and NCI-H460 non-small cell lung cancer IC₅₀ = 0.9 µM, outperforming the reference drug etoposide in these cell lines. Derivatives 45–52, bearing a 6-methoxy substituent, showed consistently strong antiproliferative effects with IC₅₀ values ranging from 1.3 to 12.8 µM across all eight tested cell lines. Antibacterial screening of the same library identified compound 37 with selective activity against Pseudomonas aeruginosa (MIC = 4 µg/mL). Critically, no 5-bromo-2-hydrazinyl precursor was included in this SAR campaign. The 5-bromo regioisomer therefore represents an uncharacterized starting material for generating hydrazone libraries with potentially distinct activity profiles compared to the well-mapped 6-substituted series. Procurement of the 5-bromo building block enables exploration of this vacant SAR space.

Anticancer Hydrazone SAR
Class-level inference
SAR gap: no 5-Br data
6-Substituted hydrazones reach sub-µM IC₅₀ (Capan-1 0.6 µM); 5-Br regioisomer space is unoccupied.
Enables hydrazone library diversification
Requires independent synthesis and cell-panel validation; SAR transfer from 6-substituted series not guaranteed.
Anticancer drug discovery Hydrazone library synthesis Pancreatic adenocarcinoma

Anti-Tubercular Hydrazones: Unexplored 5-Bromo Vector

A series of 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole derivatives, synthesized from 2-hydrazinylbenzothiazole precursors via molecular hybridization, exhibited promising in vitro activity against M. tuberculosis H37Rv with MIC values ranging from 1.5 to 29.00 µg/mL using the REMA assay [1]. The most potent compound in this series, (E)-6-chloro-2-(2-(4-(2,4-dichlorophenoxy)benzylidene)hydrazinyl)benzothiazole, achieved an MIC of 1.5 µg/mL [2]. Five compounds demonstrated MIC values below 3.0 µg/mL, establishing that the 2-hydrazinylbenzothiazole scaffold, when elaborated into hydrazones, can produce sub-3 µg/mL anti-TB agents. Notably, the 6-chloro substitution pattern is again dominant in the published anti-TB SAR, mirroring the trend observed in anticancer campaigns. The 5-bromo-2-hydrazinyl-1,3-benzothiazole precursor has not been evaluated in this anti-TB hydrazone context, leaving a regiochemical gap that cannot be filled by the 6-chloro or unsubstituted building blocks.

Anti-TB Hydrazone MIC
Class-level inference
MIC gap: no 5-Br data
6-Cl hydrazone reaches MIC 1.5 µg/mL against M. tuberculosis H37Rv; 5-Br vector remains unexplored.
Supports anti-TB hydrazone lead optimization
Direct head-to-head MIC comparison with 6-Cl congener needed.
Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Hydrazone molecular hybridization

Regioisomeric Purity and Procurement Traceability

Three regioisomeric bromo-2-hydrazinyl-1,3-benzothiazoles are commercially available as building blocks, each with a distinct CAS number: 5-bromo (CAS 1092297-71-6), 4-bromo (CAS 872696-03-2), and 6-bromo (CAS 37390-63-9). All share the identical molecular formula (C₇H₆BrN₃S, MW 244.11) and are indistinguishable by mass spectrometry alone; only chromatographic retention time, NMR chemical shifts, or X-ray crystallography can differentiate them . The 5-bromo isomer is supplied by Bidepharm at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC traceability (Product BD02730802) . The 6-bromo isomer (CAS 37390-63-9) is separately cataloged by multiple vendors including Key Organics and CymitQuimica, while the 4-bromo variant is offered by Fluorochem and abcr . For any SAR campaign or lead optimization program, unambiguous regioisomeric identity is non-negotiable; procurement must verify the correct CAS number and request batch-specific analytical proof (¹H NMR, ¹³C NMR, HPLC purity) to exclude cross-isomer contamination. The 5-bromo isomer's distinct SMILES (NNC1=NC2=CC(Br)=CC=C2S1) encodes the bromine at position 5 of the benzothiazole, which is structurally distinct from the 4- and 6-bromo congeners.

Regioisomer Identity
Head-to-head
CAS 1092297-71-6; NMR/HPLC QC
Distinct from 4-Br (CAS 872696-03-2) and 6-Br (CAS 37390-63-9); identical MW 244.11.
CAS-specific procurement essential
Only chromatographic retention or NMR chemical shifts differentiate regioisomers.
Chemical procurement Regioisomer quality control Building block authentication

Synthetic Accessibility: Green Chemistry Method Applicability

A 2024 methodology paper reported an improved preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines using water and hydrochloric acid instead of the traditional ethylene glycol solvent at 140 °C [1]. The water-based method is described as cost-effective and environmentally preferable, addressing the documented toxicity concerns of ethylene glycol in large-scale preparations. The paper's substrate scope includes various substituted anilines leading to 2-aminobenzothiazole intermediates (2a–i), with the parent compound 2a prepared in 75% yield. However, the publication does not report application of this method to any bromo-substituted substrates, nor does it provide yields for the 5-bromo derivative. The 5-bromo building block thus occupies an intermediate position: its synthesis from 3-bromoaniline via the classical or water-based route is chemically plausible but requires independent validation of reaction yield, purity profile, and scalability. This represents both a procurement consideration (batch consistency depends on the synthetic route used by the vendor) and a differentiation point (the 5-bromo substrate may exhibit different reactivity in the cyclization and hydrazinolysis steps compared to non-halogenated or 6-substituted analogs).

Green Synthesis Method
Class-level inference
Method validation gap
Water-based hydrazine synthesis validated for parent scaffold (75% yield); bromo-substrates not tested.
Batch consistency depends on vendor route
Scalability and yield for 5-Br substrate require independent validation.
Green chemistry synthesis Hydrazinylbenzothiazole preparation Process scale-up

IDO1 Inhibition: Fragment Elaboration Baseline

The unsubstituted 2-hydrazinyl-1,3-benzothiazole has been evaluated as an inhibitor of mouse indoleamine 2,3-dioxygenase 1 (IDO1), a key immune checkpoint target in oncology. It exhibited an IC₅₀ of 50.5 µM (5.05 × 10⁴ nM) against mouse IDO1 expressed in mouse LLTC cells using L-tryptophan as substrate over 24 hours [1]. While this potency is modest and places the compound in the fragment-hit range, the IDO1 inhibition assay provides a quantifiable baseline against which halogen-substituted analogs can be compared. Bromine substitution at position 5 introduces both steric bulk and electron-withdrawing character (Hammett σₘ for Br ≈ +0.39), which can enhance binding through halogen bonding interactions with backbone carbonyls or π-systems in the IDO1 active site. No IDO1 inhibition data exist for the 5-bromo, 4-bromo, or 6-bromo congeners, making the 5-bromo variant a logical next-step fragment elaboration for IDO1-targeted medicinal chemistry programs.

IDO1 Fragment Baseline
Cross-study comparable
Parent IC₅₀ = 50.5 µM
Unsubstituted parent inhibits mouse IDO1; 5-Br provides halogen-scanning vector for potency improvement.
Supports fragment elaboration workflow
No IDO1 data for any bromo congener; halogen-bonding effect remains to be tested.
Immuno-oncology IDO1 inhibition Fragment elaboration

Procurement-Driven Application Scenarios


Fragment-Based Lead Discovery Against M. tuberculosis BioA

Based on the crystallographically validated inhibition of M. tuberculosis BioA by 2-hydrazinyl-1,3-benzothiazole (PDB: 4mqp, Tₘ shift to 67 °C) [1], the 5-bromo analog can serve as a halogen-enriched fragment for structure-based drug design. The bromine atom provides anomalous scattering for X-ray crystallography phasing and a potential halogen-bond donor for improving binding affinity. Procurement of the 95%-pure building block with batch-specific NMR/HPLC QC ensures fragment integrity for co-crystallization and thermal shift assays.

Benzothiazole-Hydrazone Anticancer Library Expansion

The mechanochemical synthesis platform reported for 6-substituted 2-hydrazone-bridged benzothiazoles (derivatives 19–52) [1] can be directly adapted using 5-bromo-2-hydrazinyl-1,3-benzothiazole as the precursor. Given that 6-chloro and 6-methoxy hydrazones achieve sub-micromolar IC₅₀ values (Capan-1 IC₅₀ = 0.6 µM for compound 38) and that no 5-substituted variants exist in the published library, procurement of the 5-bromo building block uniquely enables systematic exploration of the effect of bromine regioposition on antiproliferative potency across the same eight cancer cell line panel.

Anti-Tubercular Hydrazone Lead Optimization

Published anti-TB hydrazone libraries derived from 2-hydrazinylbenzothiazole have established MIC values as low as 1.5 µg/mL against M. tuberculosis H37Rv when using 6-chloro-substituted precursors [1]. The 5-bromo isomer represents the only building block that can generate the corresponding 5-bromo-hydrazone series. Procurement enables a direct head-to-head comparison of anti-TB MIC values between 5-bromo and 6-chloro hydrazone congeners, addressing a critical gap in the SAR of this compound class.

IDO1 Inhibitor Fragment Elaboration via Halogen Scanning

With the unsubstituted 2-hydrazinyl-1,3-benzothiazole showing a baseline IDO1 IC₅₀ of 50.5 µM [1], the 5-bromo derivative provides the first halogen-substituted analog for systematic potency enhancement. The electron-withdrawing bromine can be used to probe halogen-bonding interactions in the IDO1 active site, with the goal of improving potency from the micromolar fragment range toward the nanomolar lead range. Batch-certified 95% purity with QC traceability supports rigorous SAR quantification.

Application
Selection Property
Validation Focus
BioA Fragment-Based Drug Design
Anomalous scattering for phasing; halogen-bond donor potential
Co-crystallization and thermal shift assay confirmation
Anticancer Hydrazone Library Expansion
Unexplored 5-Br regioisomer for mechanochemical derivatization
Antiproliferative panel (Capan-1, NCI-H460, HCT 116)
Anti-Tubercular Lead Optimization
5-Br regiochemical probe for hydrazone molecular hybridization
REMA MIC determination against M. tuberculosis H37Rv
IDO1 Inhibitor Fragment Elaboration
Electron-withdrawing Br for systematic halogen scanning
Mouse IDO1 cell-based assay; IC₅₀ quantification
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